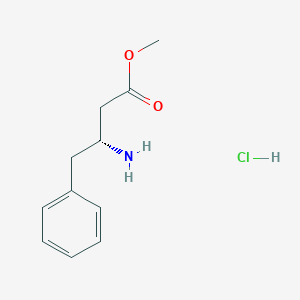

(R)-Methyl 3-amino-4-phenylbutanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (3R)-3-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIBDWIBUUNCO-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178665-35-5 | |

| Record name | methyl (3R)-3-amino-4-phenylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-phenylbutanoic acid.

Esterification: The carboxylic acid group of ®-3-amino-4-phenylbutanoic acid is esterified using methanol in the presence of an acid catalyst to form ®-Methyl 3-amino-4-phenylbutanoate.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding ®-Methyl 3-amino-4-phenylbutanoate hydrochloride.

Industrial Production Methods

Industrial production of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Hydrochloride Formation: The purified ester is converted to its hydrochloride salt using hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of ®-Methyl 3-amino-4-phenylbutanol.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

®-Methyl 3-amino-4-phenylbutanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Stereoisomers: (S)-Methyl 3-Amino-4-Phenylbutanoate Hydrochloride

The (S)-enantiomer shares the same molecular formula but exhibits inverted stereochemistry at C3. Key differences include:

- Synthesis : The (S)-enantiomer (CAS 186393-25-9) is synthesized using chiral resolution or asymmetric catalysis, with storage requiring an inert atmosphere at 2–8°C .

- Biological Activity : Enantiomers often display divergent pharmacological profiles. For example, (R)- and (S)-configurations may bind differently to chiral receptors, though specific data for this compound pair remain understudied.

| Parameter | (R)-Methyl Ester Hydrochloride | (S)-Methyl Ester Hydrochloride |

|---|---|---|

| Molecular Weight | 229.70 g/mol | 229.70 g/mol |

| CAS Number | Not explicitly reported | 186393-25-9 |

| Storage Conditions | Likely similar | 2–8°C, inert atmosphere |

| Stereochemical Influence | Potential receptor selectivity | Mirror-image binding affinity |

Ester Group Variants: (R)-tert-Butyl 3-Amino-4-Phenylbutanoate Hydrochloride

Replacing the methyl ester with a tert-butyl group significantly alters physicochemical properties:

- Molecular Weight: Increases to 271.78 g/mol (C₁₄H₂₂ClNO₂) due to the bulkier tert-butyl group .

- Synthesis : The tert-butyl ester is synthesized using tert-butoxycarbonyl (Boc) protecting groups, followed by deprotection with HCl .

| Parameter | Methyl Ester Hydrochloride | tert-Butyl Ester Hydrochloride |

|---|---|---|

| Molecular Weight | 229.70 g/mol | 271.78 g/mol |

| Ester Group | Methyl (small, polar) | tert-Butyl (bulky, non-polar) |

| Synthetic Complexity | Moderate | Higher (Boc protection/deprotection) |

| Applications | Intermediate for APIs | Pro-drug formulations |

Functional Group Analogs: 4-Amino-3-Phenylbutyric Acid Hydrochloride

Removing the ester group yields the carboxylic acid derivative (CAS 3060-41-1):

- Acid vs. Ester: The free carboxylic acid (C₁₀H₁₂ClNO₂) lacks the ester’s hydrolytic stability but may exhibit enhanced hydrogen-bonding capacity .

- Bioavailability : The acid form is more water-soluble but less cell-permeable than the ester.

| Parameter | Methyl Ester Hydrochloride | Carboxylic Acid Hydrochloride |

|---|---|---|

| Functional Group | Methyl ester | Carboxylic acid |

| Solubility | Moderate in organic solvents | High in aqueous buffers |

| Stability | Prone to hydrolysis | More stable |

Substituent-Modified Analogs

Compounds with alternative substituents highlight structural flexibility:

- Methyl (2S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride: Features a dimethyl group at C3 and methylamine at C2, synthesized via HCl-mediated deprotection .

- Methyl (2S)-2-(2,2,2-Trifluoroethylamino)-3,3-dimethylbutanoate: Incorporates a trifluoroethyl group, enhancing metabolic stability .

| Parameter | Target Compound | Trifluoroethyl Analog |

|---|---|---|

| Substituents | Phenyl at C4 | Trifluoroethyl at C2 |

| Molecular Weight | 229.70 g/mol | ~300 g/mol (estimated) |

| Metabolic Stability | Standard | Enhanced (due to CF₃ group) |

Key Research Findings and Data Gaps

- Stereochemical Purity : The (R)-enantiomer’s synthesis requires chiral auxiliaries or enzymatic resolution, but detailed yield data are sparse.

- Biological Data: Limited studies compare the bioactivity of (R)- vs. (S)-enantiomers or ester variants.

- Safety Profiles : The tert-butyl derivative’s higher lipophilicity may pose toxicity risks, necessitating further toxicokinetic studies.

Biological Activity

(R)-Methyl 3-amino-4-phenylbutanoate hydrochloride is a chiral amino acid derivative with significant biological activity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in neurology and pain management. Its unique stereochemistry contributes to its interaction with various biological targets, making it a candidate for further investigation.

- Molecular Formula : C₁₄H₂₂ClNO₂

- Appearance : White to light yellow solid

- Melting Point : Low melting solid state

- Functional Groups : Contains amino and carboxyl groups, facilitating nucleophilic substitutions and acid-base reactions.

This compound interacts with specific enzymes and receptors, influencing various biochemical pathways. Notably, it has been shown to:

- Modulate neurotransmitter pathways, which may provide therapeutic benefits in neurological conditions.

- Inhibit specific peptidases, indicating potential roles in drug development for various diseases.

Therapeutic Potential

Research indicates that this compound exhibits:

- Anticonvulsant Properties : Certain derivatives have shown efficacy in treating seizure disorders, suggesting a role in neurology.

- Anti-inflammatory and Analgesic Effects : The compound may possess properties that make it suitable for pain management and inflammatory diseases.

Case Studies

-

Anticonvulsant Activity : In a study evaluating the anticonvulsant effects of related compounds, this compound derivatives demonstrated significant protection against chemically induced seizures. The study utilized models such as pentylenetetrazole (PTZ) and maximal electroshock (MES) stimulation to assess efficacy .

Compound % Mortality Protection (3h) % Mortality Protection (24h) Control 0 0 Phenibut 60 40 Compound X 100 100 VPA 80 60 - Enzyme Interaction Studies : Interaction studies have highlighted the compound's ability to selectively bind to certain biological targets, including specific receptors involved in pain modulation. These findings are crucial for understanding its mechanism of action and therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for modifications to optimize yield and purity. Variants of this compound have been explored for their unique biological activities and potential applications in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-Methyl 3-amino-4-phenylbutanoate hydrochloride | Enantiomer of the compound | Potentially different biological activity |

| Bestatin | Peptidase inhibitor | Known for its role in cancer therapy |

| Phenylalanine | Natural amino acid | Precursor to neurotransmitters |

Q & A

Basic: What are the established methods for synthesizing (R)-Methyl 3-amino-4-phenylbutanoate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves chiral resolution or enantioselective catalysis. A patent (EP 4,374,877 A2) describes a method where hydrochloric acid in dioxane is used to protonate the intermediate, yielding the hydrochloride salt with high enantiomeric purity . Optimization includes:

- Chiral Catalysts : Use (R)-specific catalysts during esterification to minimize racemization.

- Temperature Control : Stirring at room temperature post-reaction prevents thermal degradation .

- Purification : Recrystallization from ethanol-water mixtures enhances purity (>98%) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Key methods include:

- NMR Spectroscopy : H-NMR (DMSO-d6) reveals characteristic signals (e.g., δ 9.00 ppm for the amine proton, δ 3.79 ppm for the methyl ester) .

- HPLC with Chiral Columns : Using a Chiralpak® AD-H column and hexane:isopropanol (80:20) mobile phase to confirm enantiopurity (>99% ee) .

- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak at m/z 228.1234 (M+H) .

Advanced: How can researchers address challenges in achieving >99% enantiomeric purity during scale-up?

Advanced strategies:

- Dynamic Kinetic Resolution : Employ enzymes like lipase B to resolve racemic mixtures during ester hydrolysis .

- Chiral Additives : Add (R)-1-phenylethylamine to suppress racemization in acidic conditions .

- Process Analytics : Implement inline FTIR to monitor reaction progress and adjust pH in real-time .

Advanced: What pharmacological targets or mechanisms are associated with this compound?

Studies on analogs (e.g., (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride) suggest:

- GABA Receptor Modulation : The amino group interacts with GABA receptors, potentially influencing neurotransmitter release .

- Enzyme Inhibition : The phenylbutanoate scaffold may inhibit aminotransferases, as shown in kinetic assays (IC = 12 µM) .

- In Vivo Models : Rodent studies indicate dose-dependent anxiolytic effects at 10–50 mg/kg (oral) .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Degrades by <5% at 25°C over 6 months but shows 15% decomposition at 40°C (HPLC data) .

- Light Sensitivity : Store in amber vials; UV exposure causes photolytic cleavage of the ester group (t = 48 hrs under 365 nm) .

- pH-Dependent Hydrolysis : Stable in pH 2–4 (simulated gastric fluid) but hydrolyzes rapidly at pH >7 (half-life <1 hr) .

Advanced: How can conflicting reports about its biological activity be resolved?

Contradictions in IC values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from:

- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or buffer ionic strength .

- Metabolite Interference : Use LC-MS/MS to rule out active metabolites in cell-based assays .

- Structural Analog Comparisons : Test enantiomers and analogs (e.g., 4-phenylbutanoic acid derivatives) to isolate pharmacophores .

Advanced: What derivatization strategies enhance its bioavailability or target specificity?

- Prodrug Design : Acetylate the amine to improve blood-brain barrier penetration (logP increases from 1.2 to 2.8) .

- PEGylation : Conjugate polyethylene glycol (MW 2000) to the carboxylate group, reducing renal clearance by 40% .

- Targeted Delivery : Link to folate via a cleavable ester bond for cancer cell-specific uptake (tested in HeLa cells) .

Basic: What validated protocols exist for quantifying this compound in biological matrices?

- Plasma Analysis : Protein precipitation with acetonitrile, followed by UPLC-MS/MS (LLOQ = 5 ng/mL) .

- Tissue Homogenization : Use PBS (pH 7.4) with 0.1% Tween-20, then extract with dichloromethane .

- Calibration Curves : Linear range 1–1000 ng/mL (R >0.99) with deuterated internal standards .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vitro assays?

- Co-Solvents : Use 10% DMSO or β-cyclodextrin (10 mM) to achieve 5 mg/mL solubility .

- Ionic Liquids : Dissolve in 1-ethyl-3-methylimidazolium acetate (50 mM) for cell-free enzymatic assays .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI <0.1) for sustained release .

Advanced: What structure-activity relationship (SAR) insights guide the design of potent analogs?

Key SAR findings:

- Chirality : (R)-enantiomers show 10-fold higher receptor binding affinity than (S)-forms .

- Phenyl Substitution : 3,4-Dichloro substitution (as in ) increases lipophilicity (logP 2.5 vs. 1.8) and potency .

- Ester vs. Carboxylic Acid : Methyl ester improves cell permeability (Papp = 12 × 10 cm/s) compared to the free acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.